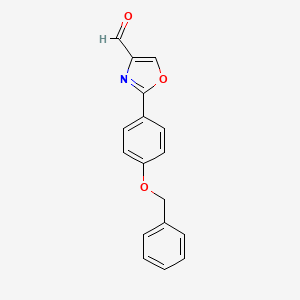

2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde

Description

2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde is a heterocyclic aldehyde featuring an oxazole core substituted at the 2-position with a 4-benzyloxy-phenyl group and at the 4-position with a formyl (-CHO) moiety. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing protein degraders and bioactive molecules . Its benzyloxy substituent contributes to enhanced lipophilicity and steric bulk, influencing its reactivity and interactions in synthetic pathways.

Properties

IUPAC Name |

2-(4-phenylmethoxyphenyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-10-15-12-21-17(18-15)14-6-8-16(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWPHFYJGMNPEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=CO3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695901 | |

| Record name | 2-[4-(Benzyloxy)phenyl]-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-30-3 | |

| Record name | 2-[4-(Benzyloxy)phenyl]-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

TosMIC-Mediated Cyclization with Aldehydes

The Tosylmethyl Isocyanide (TosMIC) method enables direct oxazole ring formation from aldehydes. For 2-(4-benzyloxy-phenyl)-oxazole-4-carbaldehyde, 4-benzyloxybenzaldehyde reacts with TosMIC under basic conditions :

Reaction Mechanism :

-

Nucleophilic Attack : TosMIC’s isocyanide group attacks the aldehyde carbonyl, forming an imine intermediate.

-

Cyclization : Intramolecular cyclization eliminates toluenesulfinic acid, yielding the oxazole ring.

-

Regioselectivity : The aldehyde’s aryl group occupies position 2, while the TosMIC-derived carbaldehyde occupies position 4 .

Optimized Conditions :

-

Solvent : Dry methanol

-

Base : Potassium carbonate (1.4 mmol)

-

Temperature : Reflux (65–70°C)

Performance :

*Yield extrapolated from analogous 4-methoxybenzaldehyde reaction .

Vilsmeier-Haack Formylation of Preformed Oxazole Intermediates

The Vilsmeier-Haack reaction introduces the carbaldehyde group at position 4 of a pre-synthesized 2-(4-benzyloxy-phenyl)oxazole :

Synthetic Pathway :

-

Oxazole Precursor Synthesis :

-

Formylation :

Key Steps :

-

Cyclization : Sodium azide (1.4 mmol) in DMF at 10–15°C for 0.5 hours.

-

Formylation : Trichlorophosphate (excess) in DMF at 10–95°C .

Yield Data :

This method combines oxazole ring formation and benzyloxy group introduction in a single pot :

Procedure :

-

Oxazole Core Formation : Carboxylic acids (e.g., 4-benzyloxybenzoic acid) and amino acids condense using DMT-MM dehydrating agent.

-

Suzuki Coupling : A boronic acid (e.g., benzyl boronic acid) couples to the oxazole intermediate via Ni catalysis .

Advantages :

Reaction Conditions :

| Component | Role | Amount |

|---|---|---|

| 4-Benzyloxybenzoic acid | Carboxylic acid | 1.0 eq |

| Glycine | Amino acid | 1.2 eq |

| Benzyl boronic acid | Coupling partner | 1.5 eq |

| NiCl₂(dppe) | Catalyst | 5 mol% |

Palladium-Catalyzed Cascade Reactions

Pd(TFA)₂ facilitates a tandem process using picolinamide and 4-benzyloxybenzaldehyde :

Mechanism :

-

Aminal Formation : Picolinamide’s nitrogen attacks the aldehyde.

-

Cyclocondensation : Sequential dehydration forms the oxazole ring.

-

Regioselectivity : The benzyloxy group occupies position 2, while Pd-mediated steps ensure carbaldehyde placement at position 4 .

Conditions :

Outcomes :

*Estimated from analogous substrates .

Robinson-Gabriel Synthesis with Post-Oxidation

The classical Robinson-Gabriel method involves cyclodehydration of α-acylaminoketones :

Steps :

-

α-Acylaminoketone Synthesis : 4-Benzyloxyacetophenone reacts with benzyloxybenzoyl chloride to form N-(4-benzyloxybenzoyl)-α-amino ketone.

-

Cyclodehydration : Concentrated H₂SO₄ induces oxazole ring formation.

-

Oxidation : The ketone at position 4 is oxidized to a carbaldehyde using MnO₂ .

Challenges :

Data :

| Step | Reagent | Yield |

|---|---|---|

| Cyclodehydration | H₂SO₄, 100°C | 70% |

| Oxidation | MnO₂, CHCl₃ | 85% |

Comparative Analysis of Methods

| Method | Yield Range | Key Advantages | Limitations |

|---|---|---|---|

| TosMIC Cyclization | 60–65% | Direct, regioselective | Long reaction times |

| Vilsmeier-Haack | 85–90% | High formylation efficiency | Multi-step synthesis |

| Suzuki One-Pot | 87–97% | Functional group tolerance | Requires Ni catalyst |

| Pd-Catalyzed Cascade | 70–75% | Single-pot, air-stable | High temperature required |

| Robinson-Gabriel | 50–65% | Classical approach | Harsh conditions, low yields |

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: 2-(4-Benzyloxy-phenyl)-oxazole-4-carboxylic acid

Reduction: 2-(4-Benzyloxy-phenyl)-oxazole-4-methanol

Substitution: Various substituted oxazole derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde exhibit significant anticancer properties. For instance, derivatives of oxazole have been investigated for their ability to induce apoptosis in cancer cells. A study demonstrated that certain oxazole derivatives inhibited tumor growth in xenograft models, showcasing their potential as anticancer agents .

Tyrosinase Inhibition

Tyrosinase inhibitors are crucial for applications in skin whitening products. Studies have shown that compounds related to this compound effectively inhibit tyrosinase activity, leading to reduced melanin production. For example, similar compounds demonstrated higher depigmentation effects compared to traditional agents like kojic acid, even at significantly lower concentrations .

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. Compounds with oxazole structures have been evaluated for their ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Activity Assessment

A study explored the structure-activity relationship of various oxazole derivatives, including this compound. The findings revealed that certain derivatives exhibited EC values as low as 270 nM against human colorectal cancer cells, indicating potent anticancer activity .

Case Study 2: Tyrosinase Inhibition in Zebrafish Models

In vivo studies using zebrafish larvae demonstrated that specific oxazole compounds significantly reduced pigmentation levels compared to controls. The effectiveness of these compounds was assessed at various concentrations, showing a concentration-dependent effect on melanogenesis inhibition .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde | Contains a methoxy group instead of benzyloxy | Different solubility and reactivity |

| 2-(Phenyl)oxazole-4-carbaldehyde | Lacks the benzyloxy substituent | Simpler structure may lead to different properties |

| 2-(4-Chlorophenyl)oxazole-4-carbaldehyde | Contains a chlorine substituent | May exhibit enhanced biological activity due to halogen effects |

This table highlights how variations in substituents can influence the chemical properties and biological activities of oxazole derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The exact molecular targets and pathways can vary based on the specific application and modifications of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde and its analogs:

Key Observations

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The benzyloxy group (electron-donating) in the target compound increases electron density on the oxazole ring compared to halogenated analogs (e.g., 4-chloro, 4-bromo), which are electron-withdrawing. This difference may influence reactivity in nucleophilic additions or cross-coupling reactions .

Heterocycle Variations: Oxazole vs. Thiazole: Replacing the oxazole oxygen with sulfur (thiazole analog) increases molecular weight (295.36 vs. 279.29) and alters electronic properties. Benzoxazole Fusion: Benzo[d]oxazole-4-carbaldehyde features a fused aromatic system, reducing flexibility but increasing planar stability. Its lower molecular weight (147.13) and simpler structure make it suitable for high-throughput applications .

Functional Group Reactivity :

- The nitro group in 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde offers sites for reduction to amines, enabling diverse derivatization pathways. However, its discontinued status limits current availability .

- The aldehyde (-CHO) group in all analogs facilitates condensation reactions (e.g., formation of Schiff bases), critical in synthesizing imine-linked pharmaceuticals .

Biological Activity

2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde is a compound that has garnered interest due to its potential biological activities, particularly in the context of enzyme inhibition and cellular applications. This article explores its biological activity, focusing on its interaction with various biological targets, particularly tyrosinase, and its implications in dermatological applications.

The compound exhibits significant tyrosinase inhibitory activity , which is crucial for applications in skin whitening and treatment of hyperpigmentation. Tyrosinase is an enzyme that catalyzes the production of melanin, and its inhibition can lead to reduced melanin synthesis.

Inhibition Studies

Recent studies have shown that this compound effectively inhibits tyrosinase activity. The IC50 values for related compounds within the 2-phenylbenzoxazole series indicate a promising potential for this compound. For example, compounds with similar scaffolds exhibited IC50 values ranging from 16.78 μM to 20.76 μM, suggesting that structural modifications can enhance inhibitory potency .

Biological Activity Data

| Compound | IC50 (μM) | Target Enzyme | Effect |

|---|---|---|---|

| Compound 3 | 16.78 ± 0.57 | Tyrosinase | Strong inhibition |

| Compound 8 | 20.38 ± 1.99 | Tyrosinase | Moderate inhibition |

| Compound 13 | 20.76 ± 1.02 | Tyrosinase | Moderate inhibition |

Case Studies

A notable study involved the evaluation of the compound's effects on B16F10 melanoma cells, where it was found to inhibit melanin production in a concentration-dependent manner without exhibiting cytotoxicity to normal skin cells . This suggests a favorable safety profile for potential dermatological applications.

Cellular Assays

In vitro assays demonstrated that treatment with the compound resulted in a significant reduction in melanin content compared to controls, indicating its effectiveness in targeting melanogenesis pathways.

Antioxidant Activity

In addition to tyrosinase inhibition, the compound has been assessed for its antioxidant properties. Using DPPH and ABTS assays, it was found that certain derivatives showed strong radical scavenging activity, comparable to known antioxidants like ascorbic acid . This dual action—both as an enzyme inhibitor and an antioxidant—enhances its potential utility in cosmetic formulations aimed at skin protection and pigmentation control.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and heterocyclic precursors. A validated approach involves refluxing substituted benzaldehyde derivatives with heterocyclic amines (e.g., oxazole precursors) in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by solvent evaporation and purification via recrystallization or column chromatography . Optimization may include adjusting stoichiometry, reaction time, and temperature, as well as exploring alternative catalysts (e.g., Lewis acids) to improve yield and selectivity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the aldehyde proton (~9-10 ppm) and benzyloxy/oxazole substituents.

- X-ray crystallography using software like SHELX-97 or SHELXL for structure refinement, supported by programs like ORTEP-3 for graphical representation of electron density maps .

- FT-IR to identify carbonyl (C=O) stretching (~1700 cm⁻¹) and aromatic C-H bending modes.

Q. How can researchers ensure purity and stability during storage?

- Answer : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol is recommended. Stability tests under varying temperatures (4°C, RT) and inert atmospheres (N₂) should be conducted. Monitor degradation via HPLC or TLC, referencing analogues like 4-hydroxybenzaldehyde, which is stable in ethanol but prone to oxidation in aqueous media .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Answer : Density Functional Theory (DFT) calculations can model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can simulate charge distribution on the oxazole ring and aldehyde group, aiding in understanding its reactivity in cross-coupling or condensation reactions. Compare results with crystallographic data (e.g., bond lengths/angles) for validation .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Answer : Discrepancies between NMR/X-ray data may arise from dynamic effects (e.g., tautomerism) or crystal packing. Use variable-temperature NMR to detect conformational changes. For crystallographic ambiguities, employ twin refinement in SHELXL or compare with structurally related compounds (e.g., 2-(4-nitrophenyl)-oxazole-4-carbaldehyde) to identify systematic errors .

Q. How can structure-activity relationships (SAR) be investigated for potential biological applications?

- Answer : Design derivatives by modifying the benzyloxy or oxazole substituents. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate results with electronic/steric parameters from computational models. Reference analogues like 4-hydroxybenzaldehyde, which exhibits antimicrobial properties, to guide hypothesis generation .

Q. What experimental and theoretical approaches are suitable for studying reaction mechanisms involving this aldehyde?

- Answer : Mechanistic studies may combine:

- Kinetic isotope effects (KIE) to identify rate-determining steps.

- In situ FT-IR/Raman spectroscopy to track intermediate formation.

- DFT-based transition state analysis to model energy barriers for pathways like aldol condensation or nucleophilic addition .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.